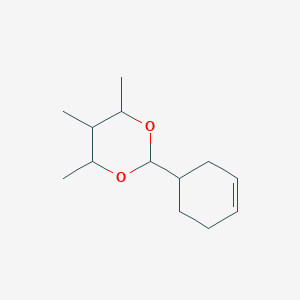
4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate is an organic compound with the molecular formula C14H18O3 It is a derivative of acetophenone and is characterized by the presence of an acetyl group attached to a phenyl ring, along with a butan-2-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate typically involves the acetylation of 4-acetylphenol followed by esterification. One common method involves the reaction of 4-acetylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetylated intermediate. This intermediate is then reacted with 3-methylbutan-2-ol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 4-(4-carboxyphenyl)-3-methylbutan-2-yl acetate.
Reduction: Formation of 4-(4-hydroxyphenyl)-3-methylbutan-2-yl acetate.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phenyl ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
4-Acetoxyacetophenone: A methyl ketone that is structurally similar but lacks the butan-2-yl acetate moiety.
4-Acetylphenol: The parent compound from which 4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate is derived.
3-Methylbutan-2-yl acetate: An ester that shares the butan-2-yl acetate moiety but lacks the acetylphenyl group.
Uniqueness
This compound is unique due to the combination of the acetylphenyl and butan-2-yl acetate moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61780-74-3 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
[4-(4-acetylphenyl)-3-methylbutan-2-yl] acetate |
InChI |
InChI=1S/C15H20O3/c1-10(12(3)18-13(4)17)9-14-5-7-15(8-6-14)11(2)16/h5-8,10,12H,9H2,1-4H3 |
InChI Key |
HXVWHNNERDUDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)C)C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide](/img/structure/B14546315.png)
![7-Ethoxy-5-isocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B14546336.png)


![3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14546345.png)
phosphanium chloride](/img/structure/B14546349.png)
![6-Thiabicyclo[3.2.1]octane, 1-methyl-](/img/structure/B14546362.png)

![Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]-](/img/structure/B14546377.png)
